REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[Na+].[I-]>C1(C)C=CC=CC=1.CN(C=O)C>[C:21]1([CH2:20][O:1][C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=2[N+:11]([O-:13])=[O:12])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3,5.6|
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Name
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|
Quantity
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68 mL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
47 g
|
Type
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reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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51 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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260 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
After stirring overnight at 20° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction was stirred for 15 more minutes
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Type
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CUSTOM
|
Details
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The reaction was quenched by the addition of 1.6 L water
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Type
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STIRRING
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Details
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The resulting suspension was stirred overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
|
The collected solids were washed 3×250 mL=750 mL water
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Type
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CUSTOM
|
Details
|
dried in vacuo at ~55° C.
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Type
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CUSTOM
|
Details
|
to give 75 g crude product which
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Type
|
FILTRATION
|
Details
|
filtered hot through a 5.0 μm membrane
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of ~300 mL
|
Type
|
ADDITION
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Details
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diluted with 250 mL heptane
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Type
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TEMPERATURE
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Details
|
the suspension cooled from ~60° C.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the collected solids were washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at ~55° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |